molecular formula C13H16F2N2O2 B7964587 Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate

Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B7964587
M. Wt: 270.27 g/mol
InChI Key: MATYFHSYNPENMM-UHFFFAOYSA-N
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Description

Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H16F2N2O2 and a molecular weight of 270.28 g/mol . This compound is characterized by the presence of a piperidine ring substituted with amino and difluoromethyl groups, and a benzyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate typically involves the reaction of 4-amino-3,3-difluoropiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of both amino and difluoromethyl groups on the piperidine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c14-13(15)9-17(7-6-11(13)16)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATYFHSYNPENMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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